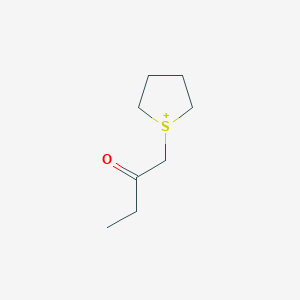
1-(2-Oxobutyl)thiolan-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Oxobutyl)thiolan-1-ium is a chemical compound with the molecular formula C8H15OS It is known for its unique structure, which includes a thiolane ring substituted with an oxobutyl group
Métodos De Preparación
The synthesis of 1-(2-Oxobutyl)thiolan-1-ium can be achieved through several routes. One common method involves the reaction of tetrahydrothiophene with an appropriate oxobutyl halide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(2-Oxobutyl)thiolan-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The thiolane ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Oxobutyl)thiolan-1-ium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: The compound has been studied for its potential biological activities, including antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Mecanismo De Acción
The mechanism by which 1-(2-Oxobutyl)thiolan-1-ium exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antitumor activity is believed to be mediated through the modulation of the immune system, particularly by reversing the antitumor immune response . The compound may also interact with cellular enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-(2-Oxobutyl)thiolan-1-ium can be compared with other sulfur-containing compounds, such as:
Onionin A1: A thiolane-type sulfide found in onions, known for its antitumor properties.
Garlicnin B1: Another sulfur compound from garlic with similar biological activities.
What sets this compound apart is its specific structure and the presence of the oxobutyl group, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
301153-76-4 |
|---|---|
Fórmula molecular |
C8H15OS+ |
Peso molecular |
159.27 g/mol |
Nombre IUPAC |
1-(thiolan-1-ium-1-yl)butan-2-one |
InChI |
InChI=1S/C8H15OS/c1-2-8(9)7-10-5-3-4-6-10/h2-7H2,1H3/q+1 |
Clave InChI |
HBXCFTARERXWEP-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C[S+]1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















